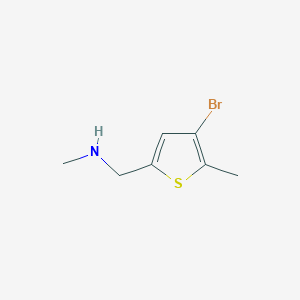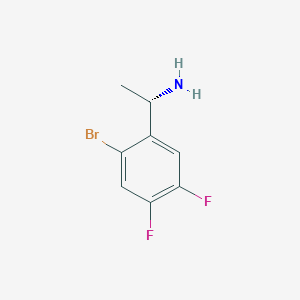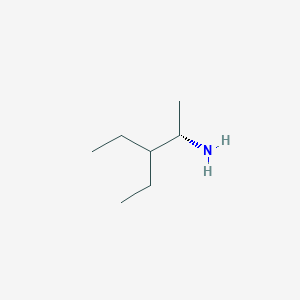
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,4,5-trimethoxybenzaldehyde with a suitable amine, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine involves its interaction with various molecular targets and pathways. It is known to act as a monoamine releaser or inhibitor of monoamine transporters, affecting neurotransmitter levels in the brain. This interaction can lead to changes in mood, perception, and cognition, making it a compound of interest in neuropharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-methylenedioxymethamphetamine (MDMA): Shares structural similarities and has similar effects on neurotransmitter systems.
2,5-dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with psychoactive properties.
2,4,5-trimethoxyamphetamine (TMA-2): Similar in structure but with different pharmacological effects.
Uniqueness
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-9H,5-6,14H2,1-4H3/t9-/m0/s1 |
Clave InChI |
PDUFRZLKPVMEJH-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CCC1=CC(=C(C=C1OC)OC)OC)N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)




![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)

![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)


![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
